Methyl 3-bromo-2-methoxybenzoate

Vue d'ensemble

Description

“Methyl 3-bromo-2-methoxybenzoate” is a chemical compound with the CAS Number: 260806-90-4 . It has a molecular weight of 245.07 and its molecular formula is C9H9BrO3 . It appears as a colorless to pale-yellow to yellow-brown liquid to sticky oil to semi-solid .

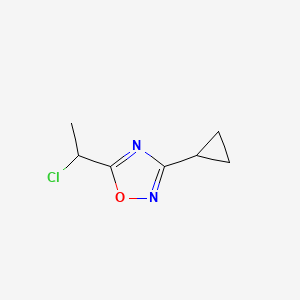

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2-methoxybenzoate” consists of a benzene ring substituted with a bromo group at the 3rd position and a methoxy group at the 2nd position. The benzene ring is also substituted with a methoxybenzoate group .

Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-methoxybenzoate” has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 289.4±20.0 °C at 760 mmHg . The compound has a molar refractivity of 52.4±0.3 cm^3 and a molar volume of 167.5±3.0 cm^3 .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

Methyl 3-bromo-2-methoxybenzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromo and ester functional groups make it a versatile precursor for constructing complex molecules through reactions such as nucleophilic substitution or palladium-catalyzed coupling reactions .

Material Science

In material science, this compound serves as a building block for creating polymers and small organic molecules that have potential applications in electronics, coatings, and other advanced materials. Its ability to undergo polymerization reactions can be exploited to develop new materials with desired properties .

Chemical Synthesis

This compound is instrumental in chemical synthesis, where it can be used to introduce the methoxybenzoate moiety into target molecules. It is particularly valuable in the synthesis of aromatic compounds, where the bromine atom acts as a good leaving group for further functionalization .

Chromatography Research

In chromatography research, Methyl 3-bromo-2-methoxybenzoate can be used as a standard or reference compound due to its distinct chemical structure. It helps in the calibration of chromatographic systems and in the development of analytical methods for detecting similar compounds .

Analytical Applications

The compound finds use in analytical chemistry, where it may be used to test the efficacy of analytical techniques such as mass spectrometry, NMR spectroscopy, and IR spectroscopy. Its well-defined structure and properties make it suitable for use as a calibration standard in these techniques .

Life Science Research

In life science research, Methyl 3-bromo-2-methoxybenzoate can be employed in the study of metabolic pathways involving esterases and cytochrome P450 enzymes. It can also be used to investigate the environmental fate of brominated aromatic compounds .

Safety and Hazards

“Methyl 3-bromo-2-methoxybenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing suitable gloves, protective clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

The mode of action of Methyl 3-bromo-2-methoxybenzoate involves several chemical reactions. It is known to undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with its targets, leading to changes at the molecular level.

Action Environment

The action, efficacy, and stability of Methyl 3-bromo-2-methoxybenzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .

Propriétés

IUPAC Name |

methyl 3-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRGVTKIFLNUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673196 | |

| Record name | Methyl 3-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

260806-90-4 | |

| Record name | Methyl 3-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)

![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)